Home > Products > Screening Compounds P133797 > Pomalidomide-C5-azide
Pomalidomide-C5-azide -

Pomalidomide-C5-azide

Catalog Number: EVT-15271633
CAS Number:
Molecular Formula: C18H20N6O4
Molecular Weight: 384.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pomalidomide-C5-azide is a specialized compound primarily utilized in targeted protein degradation research. It functions as a building block for proteolysis-targeting chimeras (PROTACs) and contains an E3 ligase ligand, specifically targeting cereblon (CRBN). The compound is characterized by its azide group, which facilitates click chemistry reactions, enabling the conjugation of various target protein ligands through straightforward chemical processes. Pomalidomide-C5-azide is classified as a small molecule and is primarily used in laboratory settings for research purposes only, with no approved therapeutic uses in humans .

Synthesis Analysis

The synthesis of Pomalidomide-C5-azide involves multiple methods, including:

  • Copper-Assisted Azide-Alkyne Click Reaction: This method allows for efficient conjugation and has been reported to yield up to 67% in specific reactions without the need for intermediate purification .
  • Alkylation and Acylation: Traditional synthetic routes include alkylation of pomalidomide with alkyl halides and acylation processes .
  • Nucleophilic Aromatic Substitution: This method utilizes 4-fluorothalidomide to generate various pomalidomide derivatives .

Recent advancements have introduced one-pot synthesis techniques that streamline the production process by eliminating the need for protection/deprotection steps, thus enhancing efficiency and yield .

Molecular Structure Analysis

Pomalidomide-C5-azide has a complex molecular structure characterized by the following:

  • Molecular Formula: C18H20N6O4
  • Molecular Weight: 384.396 g/mol
  • SMILES Representation: [N-]=[N+]=NCCCCCNC1=C2C(=O)N(C3CCC(=O)NC3=O)C(=O)C2=CC=C1

The structure features an azide group attached to a polyethylene glycol linker that connects to the cereblon ligand. This unique architecture is designed for specific biochemical interactions, crucial for its application in targeted protein degradation technologies .

Chemical Reactions Analysis

Pomalidomide-C5-azide participates in several significant chemical reactions:

  • Click Chemistry: The azide group undergoes click reactions with alkynes, allowing for rapid synthesis of conjugates that can be used in various biological applications.
  • Conjugation Reactions: It can be conjugated to various target proteins through straightforward chemical reactions facilitated by its linker and functional groups .

These reactions are pivotal in developing heterobifunctional molecules that enhance the selectivity and efficacy of targeted protein degradation strategies.

Mechanism of Action

The mechanism of action of Pomalidomide-C5-azide primarily revolves around its role as a ligand for E3 ubiquitin ligases, particularly cereblon. Upon binding to cereblon, it recruits E3 ligases to target proteins, leading to their ubiquitination and subsequent degradation via the proteasome pathway. This process is crucial in the context of PROTAC technology, where selective degradation of pathogenic proteins is desired, especially in cancer treatment scenarios .

Physical and Chemical Properties Analysis

Pomalidomide-C5-azide exhibits several notable physical and chemical properties:

  • Purity: Typically greater than 95% as determined by high-performance liquid chromatography (HPLC).
  • Storage Conditions: Recommended to be stored refrigerated with a shelf life of 12 months post-delivery.
  • Shipping Conditions: Can be shipped at room temperature due to its stability under standard conditions.

These properties make it suitable for laboratory research applications while ensuring reliability in experimental setups .

Applications

Pomalidomide-C5-azide has several scientific applications:

  • Targeted Protein Degradation: It is primarily utilized in developing PROTACs aimed at degrading specific proteins implicated in diseases such as cancer.
  • Biochemical Interaction Studies: Researchers use this compound to study binding affinities and specificity towards cereblon and other target proteins, which is essential for optimizing drug design and improving therapeutic efficacy .
Introduction to Pomalidomide-C5-azide in Targeted Protein Degradation

Role of Cereblon (CRBN)-Recruiting Ligands in PROTAC Design

Cereblon (CRBN) serves as a critical substrate receptor within the Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN^), making it indispensable for targeted protein degradation therapeutics. Pomalidomide-C5-azide functions as a high-affinity molecular glue that redirects CRBN's ubiquitin ligase activity toward neosubstrates selected by the PROTAC designer. The molecular mechanism involves a ternary complex formation where the pomalidomide moiety engages CRBN, while the conjugated ligand binds the target protein, bringing both into proximity for ubiquitin transfer. This mechanism capitalizes on natural protein quality control pathways but redirects them toward therapeutic target elimination [1] [5].

The superiority of pomalidomide-based ligands over earlier generations (thalidomide, lenalidomide) stems from their enhanced binding specificity and reduced off-target degradation profiles. Structural analyses reveal that pomalidomide forms additional hydrophobic contacts within CRBN's tri-Trp binding pocket, achieving dissociation constants (K~d~) in the low micromolar range (approximately 25-50 µM). This binding event induces conformational changes in CRBN that create novel substrate-recognition surfaces, enabling the recruitment and degradation of proteins not normally regulated by the UPS. The C5-azide variant maintains this high-affinity interaction while incorporating a versatile conjugation handle for PROTAC assembly [7] [9].

Table 1: Key E3 Ubiquitin Ligase Ligands in PROTAC Development

Ligand TypeRepresentative CompoundsE3 Ligase TargetedKey Characteristics
Phthalimide-basedThalidomide, Lenalidomide, PomalidomideCereblon (CRBN)Immunomodulatory activity; multiple myeloma efficacy
Optimized DerivativesPomalidomide-C5-azide, Pomalidomide-PEG5-azideCereblon (CRBN)Incorporation of bioorthogonal handles for PROTAC synthesis
Dimerizing AgentsHomo-PROTAC compound 8Cereblon (CRBN)Induces CRBN self-ubiquitination and degradation

The linker component in pomalidomide-C5-azide (a pentyl chain) provides critical spatial flexibility for productive ternary complex formation. Research demonstrates that linker length and composition significantly influence proteolytic efficiency by modulating the distance and orientation between target protein and E3 ligase. The C5 alkyl chain (approximately 11.5 Å) offers an optimal balance between flexibility and rigidity, facilitating productive ubiquitin transfer to diverse target proteins. This versatility enables researchers to rapidly generate PROTAC libraries against various oncology targets, including kinases, transcription factors, and regulatory proteins previously considered undruggable [1] [5] [7].

Structural and Functional Significance of the Azide Group in Bioorthogonal Conjugation

The terminal azide moiety (-N~3~) in pomalidomide-C5-azide enables highly specific conjugation chemistry without interfering with biological processes. This functional group exhibits exceptional bioorthogonality—it remains inert toward most biological nucleophiles yet reacts rapidly and selectively with strained alkynes via copper-free click chemistry. The kinetic profile of azide-alkyne cycloadditions (typically second-order rate constants of 0.1–1.0 M^−1^s^−1^) allows efficient conjugation under physiological conditions without damaging sensitive biomolecules. This chemoselectivity is paramount for constructing functional heterobifunctional degraders where preservation of both CRBN-binding and target-binding activities is essential [1] [7].

The structural placement of the azide group at the terminus of a C5 alkyl chain (molecular formula C~18~H~20~N~6~O~4~; MW 384.39 g/mol) positions it optimally for conjugation accessibility. Molecular modeling studies indicate the extended linker configuration projects the azide approximately 15-20 Å from the pomalidomide core, minimizing steric interference during click reactions. The SMILES notation (O=C1N(C(CC2)C(NC2=O)=O)C(C3=C1C=CC=C3NCCCCCN=[N+]=[N-])=O) precisely defines this spatial relationship, highlighting the unobstructed trajectory of the reactive handle [7] [9].

Table 2: Comparison of Linker Architectures in CRBN-Recruiting PROTAC Conjugates

Linker TypeExample CompoundLength (Atoms)Functional HandleKey Applications
Alkyl LinkerPomalidomide-C5-azide6AzideCompact PROTACs; membrane permeability
PEG LinkerPomalidomide-PEG5-azide17AzideEnhanced solubility; reduced aggregation
Aromatic LinkerPomalidomide-4'-alkylC8-acidVariableCarboxylic acidRigidity for challenging ternary complexes

The azide functionality enables modular PROTAC synthesis through two primary strategies: 1) Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) with alkyne-functionalized target ligands, and 2) Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) using dibenzocyclooctyne (DBCO) derivatives. Both approaches generate stable 1,4-disubstituted 1,2,3-triazole linkages that function as rigid molecular spacers, maintaining precise distance relationships in the ternary complex. This modularity facilitates rapid PROTAC optimization—researchers can systematically vary target warheads while maintaining the CRBN-recruiting module, significantly accelerating structure-activity relationship studies. The efficiency of this approach is evidenced by successful PROTAC syntheses achieving yields exceeding 80% with minimal purification requirements [5] [7] [10].

Evolution of Pomalidomide Derivatives in E3 Ubiquitin Ligase Modulation

The development of pomalidomide-C5-azide represents the convergence of three evolutionary trajectories in molecular glue technology: pharmacophore optimization, linker diversification, and conjugation handle innovation. First-generation immunomodulatory drugs (IMiDs) like thalidomide (K~d~ ≈ 250 µM for CRBN) established the foundational phthalimide-glutarimide pharmacophore but suffered from limited potency and specificity. Structural refinements produced lenalidomide (improved IKZF1/3 degradation) and subsequently pomalidomide, which exhibits approximately 10-fold enhanced CRBN binding affinity (K~d~ ≈ 25-50 µM) and superior degradation efficiency against multiple myeloma targets [4] [9].

The critical structural innovation in pomalidomide-C5-azide involves the strategic incorporation of alkyl-spaced bioorthogonal handles without disrupting CRBN engagement. Unlike earlier derivatives with modifications directly on the phthaloyl ring, the C5-azide linker extends from the 4-amino position via a pentamethylene tether. This position was empirically determined to minimize interference with the critical glutarimide-CRBN binding interface while projecting the azide functionality away from the protein surface. Molecular dynamics simulations confirm that the C5 linker maintains the conformational flexibility required for induced-fit binding within CRBN's hydrophobic pocket, with RMSD fluctuations below 1.5 Å during simulations [7] [9].

Table 3: Evolution of CRBN-Recruiting Ligands for Targeted Protein Degradation

GenerationTime PeriodRepresentative AgentsKey Innovations
First-Generation IMiDs1990s-2000sThalidomide, LenalidomideDiscovery of CRBN binding; initial neosubstrate degradation (IKZF1/3)
Second-Generation Derivatives2010-2015PomalidomideEnhanced CRBN binding affinity; improved degradation efficiency
PROTAC-Conjugatable Ligands2015-PresentPomalidomide-C5-azide, Pomalidomide-PEG5-azideIncorporation of bioorthogonal handles; linker optimization for ternary complex formation
Next-Generation CELMoDs2020-PresentCC-220, CC-885Increased degradation efficiency; expanded neosubstrate range

Contemporary research explores hybrid architectures combining pomalidomide-C5-azide with alternative linker chemistries. For example, the structurally related Pomalidomide-PEG5-azide incorporates a 17-atom polyethylene glycol spacer (molecular formula C~29~H~42~N~6~O~10~) offering enhanced hydrophilicity and reduced aggregation propensity. While the PEGylated variant improves solubility for certain applications, the alkyl-spaced C5-azide retains advantages in membrane permeability and synthetic accessibility. These complementary designs enable researchers to address diverse target classes across cellular compartments [5] [10].

Properties

Product Name

Pomalidomide-C5-azide

IUPAC Name

4-(5-azidopentylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

Molecular Formula

C18H20N6O4

Molecular Weight

384.4 g/mol

InChI

InChI=1S/C18H20N6O4/c19-23-21-10-3-1-2-9-20-12-6-4-5-11-15(12)18(28)24(17(11)27)13-7-8-14(25)22-16(13)26/h4-6,13,20H,1-3,7-10H2,(H,22,25,26)

InChI Key

XINWYKDRHLFQFY-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCN=[N+]=[N-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.